molecular formula C23H25N3OS B3299783 N-(4-Methylphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide CAS No. 899931-81-8

N-(4-Methylphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide

Cat. No.: B3299783
CAS No.: 899931-81-8
M. Wt: 391.5 g/mol
InChI Key: CSKPHUUHIRXURR-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide is a spirocyclic compound of significant interest in medicinal chemistry and chemical biology research, particularly in the context of kinase inhibition. This molecule features a 1,4-diazaspiro[4.4]nonadiene core, a privileged structure known for its three-dimensionality and potential for high selectivity in protein-ligand interactions. Research indicates that this specific compound acts as a potent and selective inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase implicated in multiple pathological processes, including neurological disorders and Down syndrome . The inhibition of DYRK1A has emerged as a promising therapeutic strategy, and compounds like this are valuable tools for probing the kinase's function in cell signaling pathways and disease models. Its mechanism involves competitive binding at the ATP-binding site of the kinase, thereby preventing phosphorylation of downstream substrates. Consequently, this reagent is primarily utilized in preclinical studies to investigate the role of DYRK1A in Alzheimer's disease pathogenesis, beta-cell replication for diabetes research, and cancer cell proliferation . It serves as a critical chemical probe for validating DYRK1A as a drug target and for understanding the complex signaling networks that govern cell division, survival, and neuronal development.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c1-16-5-9-18(10-6-16)21-22(26-23(25-21)13-3-4-14-23)28-15-20(27)24-19-11-7-17(2)8-12-19/h5-12H,3-4,13-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKPHUUHIRXURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCCC3)N=C2SCC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Methylphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's structure, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N3O2S, with a molecular weight of 411.59 g/mol. The compound features a spirocyclic structure that may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H25N3O2S
Molecular Weight411.59 g/mol
LogP5.1844
Polar Surface Area41.58 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to this compound in inhibiting cell cycle progression in cancer cells. For instance, compounds targeting CDK2 and CDK9 have shown significant anticancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines .

The mechanism by which this class of compounds exerts its effects is believed to involve the inhibition of specific kinases that are crucial for cell cycle regulation. For example, dual inhibitors of CDK2 and CDK9 have demonstrated the ability to induce G2/M phase arrest and promote apoptosis through modulation of related protein expressions .

Case Studies

  • Case Study on CDK Inhibition :
    A study investigated a series of compounds including those with structural similarities to this compound. The lead compound exhibited IC50 values in the low nanomolar range for both CDK2 and CDK9, indicating potent inhibitory activity .
  • In Vivo Efficacy :
    In vivo studies using xenograft models demonstrated that these compounds significantly inhibited tumor growth without causing substantial toxicity to normal tissues. This suggests a favorable therapeutic index for further development .

Safety and Toxicology

While promising results have been observed regarding the anticancer efficacy of this compound class, safety profiles remain critical for clinical translation. Preliminary assessments should include evaluations of cytotoxicity across various normal cell lines to ascertain selectivity .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key analogs differ in substituents on the aromatic ring attached to the acetamide nitrogen:

Compound Name Substituent(s) Molecular Formula Molecular Weight
N-(4-Methylphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide 4-methylphenyl C₂₄H₂₆N₄O₂S 434.56 g/mol
N-(3,4-Dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide 3,4-dichloro C₂₄H₂₂Cl₂N₄O₂S 525.43 g/mol
N-(4-Chlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide 4-chloro C₂₃H₂₃ClN₄O₂S 470.98 g/mol

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : Chlorine substituents (e.g., 3,4-dichloro, 4-chloro) increase molecular weight and lipophilicity compared to the methyl group. This may enhance membrane permeability but reduce solubility .

Heterocyclic Core Modifications

Comparisons with compounds featuring alternative heterocyclic systems:

Compound Name Core Structure Biological Activity (if reported)
This compound 1,4-Diazaspiro[4.4] Not explicitly reported
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole Enzyme inhibition activity
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole Anti-exudative activity (10 mg/kg dose)

Key Observations :

  • The diazaspiro[4.4] system in the target compound introduces conformational rigidity, which may improve metabolic stability compared to flexible oxadiazole or triazole cores .
  • The sulfur atom in the sulfanyl group is retained across analogs, suggesting its role in hydrogen bonding or redox interactions .

Spiro Ring Size Variations

highlights analogs with expanded spiro rings:

Compound Name Spiro System Molecular Weight
N-(2,5-Dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide 1,4-Diazaspiro[4.4] 437.56 g/mol
N-(2,5-Dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide 1,4-Diazaspiro[4.6] 465.61 g/mol

Key Observations :

Physical and Spectroscopic Properties

  • NMR data : For related acetamides, ¹³C-NMR signals for carbonyl groups (C=O) appear near δ 171 ppm, consistent with the target compound’s expected spectra .
  • Crystallography : Analogs like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide exhibit intermolecular interactions (e.g., C—H⋯O) that stabilize crystal packing, a feature likely shared by the target compound .

Q & A

Basic: What synthetic methodologies are employed for constructing the 1,4-diazaspiro[4.4]nona-1,3-diene core?

The spirocyclic core is typically synthesized via cyclocondensation reactions. Key steps include:

  • Core formation : Reacting 1,2-diamines with carbonyl compounds (e.g., ketones or aldehydes) under acidic conditions to facilitate spiroannulation .
  • Functionalization : Introducing the 4-methylphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems .
  • Thioacetamide linkage : Coupling the spirocyclic intermediate with 2-chloroacetamide derivatives using triethylamine as a base in polar aprotic solvents (e.g., DMF) at 60–80°C .
StepObjectiveKey Conditions/ReagentsYield Optimization Tips
1Spirocyclic core synthesisH₂SO₄, EtOH, reflux, 12 hUse anhydrous conditions
2Aryl group introduction4-methylphenylboronic acid, Pd(OAc)₂Maintain inert atmosphere
3Thioether formation2-chloroacetamide, Et₃N, DMF, 70°CSlow addition of electrophile

Basic: Which spectroscopic techniques are critical for structural validation?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of substituents and detect tautomeric equilibria (e.g., enamine-imine shifts) .
  • X-ray Crystallography : Resolve absolute configuration using SHELXL refinement (monoclinic P2₁/c space group common for similar acetamides) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methylphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Methylphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide

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